![molecular formula C20H22N2O3 B5551388 N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)
N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide often involves complex reactions such as the Flow Photo-Nazarov Reactions of 2-Furyl Vinyl Ketones, highlighting the cyclization of traditionally unreactive heteroaromatic enones under flow photochemistry conditions to produce furan-fused cyclopentanones (Ashley, Timpy, & Coombs, 2018). Another relevant synthesis route is the catalytic cyclopropanation of alkenes with ene-yne-ketones, generating (2-furyl)carbene complexes, which are key intermediates in producing various cyclic compounds (Miki et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been extensively studied, with X-ray crystallography providing detailed insights into their solid-state properties. For instance, N-(Cyano(naphthalen-1-yl)methyl)benzamides were analyzed to understand their hydrogen bonding interactions and crystal structures, showcasing the significance of structural analysis in comprehending the behavior and reactivity of such compounds (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of compounds containing furyl and benzamide groups are diverse. For example, the electrophilic cyclization of 2-(1-alkynyl)benzamides offers a pathway to cyclic imidates, indicating the versatility and reactivity of such compounds under specific conditions (Mehta, Yao, & Larock, 2012). Additionally, the exploration of cascade vinyl radical ipso-cyclization reactions to form α,β-unsaturated-β-aryl-γ-lactams from N-propargyl benzamides illustrates the complex chemical behavior of these molecules (Luo, Wang, & Chang, 2021).
properties
IUPAC Name |
N-[(E)-3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,21,24)(H,22,23)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRDALCUAULJJN-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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